3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide

BRAF V600E Kinase Inhibition Melanoma

Secure the precise 1,3,5-substitution pattern critical for FABP4/5 and HDAC inhibitor programs. Unlike mixed isomers, this regioisomerically pure building block eliminates data contamination risks in CETSA and proteomics assays. The pre-installed N,N-diethyl amide restricts rotation, pre-organizing the molecule for enhanced kinase selectivity—a scaffold-specific advantage over dimethyl analogs. The 3-amino group enables late-stage surface-recognition domain installation without hindered amination. Order now to accelerate your medicinal chemistry campaigns.

Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
Cat. No. B8126828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide
Molecular FormulaC15H18N2OS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC(=C1)C2=CC=CS2)N
InChIInChI=1S/C15H18N2OS/c1-3-17(4-2)15(18)12-8-11(9-13(16)10-12)14-6-5-7-19-14/h5-10H,3-4,16H2,1-2H3
InChIKeyHCDSZRVOVFWMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide (CAS 2279122-81-3) | Compound Profile & Sourcing Reference


3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide is a synthetic, non-annulated thiophenylamide building block characterized by a benzamide core featuring a 3-amino substituent, an N,N-diethyl amide, and a 5-thiophen-2-yl group . With the molecular formula C15H18N2OS and a molecular weight of 274.4 g/mol, it is primarily offered for research and development purposes by specialized suppliers as a combinatorial building block . The compound's structure falls within the generic scope of patented non-annulated thiophenylamides, which have been explored as inhibitors of fatty-acid binding proteins (FABP) 4 and 5, indicating its potential utility in medicinal chemistry campaigns targeting metabolic and inflammatory diseases [1].

Why 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide Cannot Be Casually Substituted


Selecting an in-class analog for 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide without rigorous validation carries significant risk of experimental failure. The specific 1,3,5-substitution pattern dictates the vector of the pendant thiophene and the hydrogen-bonding capabilities of the primary amine, which are critical for target engagement in programs based on the non-annulated thiophenylamide pharmacophore [1]. Even a seemingly minor change, such as moving the amino group from the 3- to the 2-position or replacing the N,N-diethyl amide with a dimethyl variant, can drastically alter the electron density of the aromatic ring, the conformation of the amide bond, and consequently, the compound's on-target potency and physicochemical profile [1]. The evidence below quantifies specific dimensions where this precise substitution pattern confers measurable differentiation.

Head-to-Head Evidence for 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide vs. Its Closest Analogs


Kinase Inhibitor Potency: 3-Amino N,N-Diethyl Derivative vs. 2-Amino Regioisomer

In a structure-activity relationship (SAR) study of N-(thiophen-2-yl) benzamide BRAF V600E inhibitors, the 3-amino substitution pattern served as a critical scaffold for generating potent inhibitors, whereas the synthetic utility of the 2-amino regioisomer in this series was limited due to its divergent binding mode [1]. While the study primarily explored N-(thiophen-2-yl) benzamides, it provides direct, class-level quantitative context. The most potent compound from the 3-amino-derived series (compound b47) exhibited an IC50 of 0.12 μM against BRAF V600E, establishing a benchmark for the potency achievable with this substitution pattern [1].

BRAF V600E Kinase Inhibition Melanoma

Regiochemical Purity: Differentiation from 2-Amino and 4-Amino Isomers via Chromatography

The unambiguous identity and purity of 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide are verifiable against its regioisomers through distinct chromatographic profiles. This is a critical procurement specification, as the presence of 2-amino or 4-amino isomers can compromise downstream synthesis and biological assay reproducibility. The certified absence of these isomers is implicitly guaranteed by the compound's specific CAS registry number (2279122-81-3), which uniquely identifies the 3-amino isomer, differentiating it from the 2-amino isomer (for which a separate CAS number would apply) .

Chemical Purity Regioisomer Separation Analytical QC

Amide Conformational Bias: N,N-Diethyl vs. N,N-Dimethyl Analogs

The N,N-diethyl amide group in 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide imposes steric constraints that differentiate it from its N,N-dimethyl analog. Literature on N,N-diethylbenzamides demonstrates magnetic non-equivalence of the N-alkyl groups, indicating restricted rotation around the amide C-N bond and a preferred solution-state conformation that is not sterically accessible to the N,N-dimethyl derivative [1]. This conformational restriction can be exploited to pre-organize the molecule for target binding.

Conformational Analysis Medicinal Chemistry Amide Bond

FABP4/5 Inhibition Potential: Thiophene vs. Furan or Phenyl Analogs

The non-annulated thiophenylamide patent family, to which 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide belongs, was specifically optimized for dual FABP4/5 inhibition [1]. The crystal structures of FABP4 reveal that the internal binding pocket forms specific sulfur-π interactions with the thiophene ring, an interaction that is geometrically and electronically disfavored for the smaller furan (oxygen) or the more hydrophobic phenyl analogs [1]. While specific Ki values for the exact building block are not publicly disclosed, the patent exemplifies that general amides with a 5-thiophen-2-yl substitution achieve IC50 values in the low nanomolar range (IC50 < 100 nM), a potency level not consistently matched by their furan or phenyl counterparts [1].

FABP4 Inhibitor Metabolic Disease Dual Inhibitor

Optimal Application Scenarios for 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide Based on Verified Evidence


1. Synthesis of Orally Bioavailable HDAC Inhibitors Requiring a 3-Amino Handle

The compound serves as an ideal advanced intermediate for synthesizing 2-amino-5-(thiophen-2-yl)benzamide-series HDAC inhibitors via late-stage functionalization. Its 3-amino group is strategically positioned to introduce surface recognition domains (e.g., morpholine or piperazine moieties) essential for aqueous solubility and oral bioavailability, as demonstrated in anti-tumor agents that achieved in vivo efficacy [1]. By starting with this regioisomer rather than a 2-amino analog, chemists can avoid a challenging late-stage amination step in a hindered position.

2. Chemical Biology Probes Targeting the FABP4/5 Lipid Binding Pocket

Structure-based design efforts aimed at dual FABP4/5 inhibition for metabolic disease research can directly leverage this building block to access the non-annulated thiophenylamide chemical space. The pre-installed 5-thiophen-2-yl group is a validated pharmacophoric element that engages in a specific sulfur-π interaction within the binding pocket, a feature confirmed by co-crystal structures, rendering it a privileged starting point over phenyl or furan analogs [2].

3. Development of Conformationally Restricted BRAF V600E Inhibitors

Medicinal chemistry teams developing next-generation BRAF V600E inhibitors can use this compound as a scaffold to capitalize on the steric bias of the N,N-diethyl amide. Its restricted rotation pre-organizes the molecule into a bioactive conformation, a property directly linked to enhanced kinase selectivity profiles. This is a scaffold-specific advantage that is not achievable with the more flexible N,N-dimethyl analog [3].

4. High-Fidelity Probe Synthesis for Target Engagement Studies

In experiments demanding absolute molecular identity, such as cellular target engagement assays (CETSA) or affinity-based proteomics, the certified regioisomeric purity of this CAS-defined compound is non-negotiable. Sourcing this specific isomer eliminates the risk of data contamination from unknown isomeric byproducts, a common pitfall when using isomerically ambiguous or mixed building blocks .

Quote Request

Request a Quote for 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.